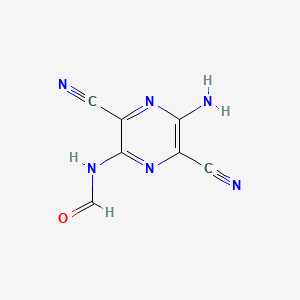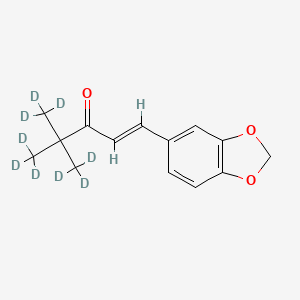![molecular formula C15H16ClNO2 B584227 2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline CAS No. 1797987-55-3](/img/structure/B584227.png)
2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an aniline derivative, which are organic compounds that consist of a phenyl group attached to an amino group . Aniline derivatives are widely used in the production of dyes, drugs, explosives, plastics, and photographic and rubber chemicals .
Synthesis Analysis
The synthesis of aniline derivatives typically involves electrophilic aromatic substitution or nucleophilic aromatic substitution . The specific synthesis process for “2-Chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of aniline derivatives generally consists of a benzene ring attached to an amino group. The presence of the methoxy groups and the chlorine atom in the compound would likely have significant effects on its chemical properties .Chemical Reactions Analysis
Aniline derivatives can undergo a variety of chemical reactions, including acylation, alkylation, and sulfonation . The specific reactions that “this compound” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can vary widely depending on their specific structure. Factors that can influence these properties include the presence of different functional groups, the position of these groups on the benzene ring, and the presence of substituents like the methoxy groups and the chlorine atom in the compound .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on aniline derivatives could include exploring their potential uses in various fields, such as medicine, materials science, and environmental science. This could involve developing new synthesis methods, studying their physical and chemical properties, and investigating their biological activity .
Propiedades
IUPAC Name |
2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-7-13(8-14(16)15(10)17)19-9-11-3-5-12(18-2)6-4-11/h3-8H,9,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBQOAMCSSTDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)OCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)
![Propan-2-yl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584148.png)
![[(E,2S,3R)-2-amino-3-hydroxypentadec-4-enyl] dihydrogen phosphate](/img/structure/B584149.png)


![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,5-diol](/img/structure/B584154.png)

![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B584160.png)


![7-[3,5-Hydroxy-2-(3-O-tertbutyldimethylsilyl-4-difluoro)octane] Heptanoic Acid](/img/no-structure.png)
